(6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol
CAS No.: 922726-20-3
Cat. No.: VC17313264
Molecular Formula: C12H14N4O
Molecular Weight: 230.27 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 922726-20-3 | 
|---|---|
| Molecular Formula | C12H14N4O | 
| Molecular Weight | 230.27 g/mol | 
| IUPAC Name | [6-[amino(methyl)amino]-2-phenylpyrimidin-4-yl]methanol | 
| Standard InChI | InChI=1S/C12H14N4O/c1-16(13)11-7-10(8-17)14-12(15-11)9-5-3-2-4-6-9/h2-7,17H,8,13H2,1H3 | 
| Standard InChI Key | VJVNGUHFTTYFEK-UHFFFAOYSA-N | 
| Canonical SMILES | CN(C1=NC(=NC(=C1)CO)C2=CC=CC=C2)N | 
Introduction
Structural and Molecular Analysis
Molecular Formula and Weight
The molecular formula of (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol is C₁₂H₁₅N₄O, yielding a molecular weight of 235.28 g/mol. This calculation aligns with the principles of stoichiometry and is consistent with analogous pyrimidine derivatives .
Table 1: Key Molecular Properties
| Property | Value | 
|---|---|
| Molecular Formula | C₁₂H₁₅N₄O | 
| Molecular Weight (g/mol) | 235.28 | 
| XLogP3 | 1.8 (estimated) | 
| Hydrogen Bond Donors | 2 | 
| Hydrogen Bond Acceptors | 4 | 
Spectroscopic Characteristics
While experimental spectral data for this compound is unavailable, predictions can be made using computational tools and comparisons to structurally related molecules:
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IR Spectroscopy: Expected O–H stretch (~3200–3600 cm⁻¹), N–H stretches (~3300 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹) .
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NMR Spectroscopy: Anticipated signals include a singlet for the hydroxymethyl proton (δ 4.5–5.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and methylhydrazinyl protons (δ 2.5–3.5 ppm) .
 
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol likely involves multi-step reactions:
- 
Pyrimidine Ring Formation: Condensation of phenylacetamidine with a β-keto ester to yield 2-phenylpyrimidin-4-ol.
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Hydrazine Incorporation: Nucleophilic substitution at the 6-position using methylhydrazine under basic conditions.
 - 
Hydroxymethyl Functionalization: Oxidation or reduction steps to introduce the methanol group at the 4-position .
 
Table 2: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents/Conditions | 
|---|---|---|
| 1 | Cyclocondensation | Phenylacetamidine, β-keto ester, HCl | 
| 2 | Nucleophilic substitution | Methylhydrazine, K₂CO₃, DMF | 
| 3 | Reduction | NaBH₄, MeOH | 
Reactivity Profile
- 
Hydrazinyl Group: Acts as a nucleophile, participating in condensation reactions with carbonyl compounds.
 - 
Hydroxymethyl Group: Susceptible to oxidation (→ carboxylic acid) or esterification.
 - 
Aromatic Ring: May undergo electrophilic substitution (e.g., nitration, sulfonation) under acidic conditions .
 
Physicochemical Properties
Crystallographic Data
No single-crystal X-ray data exists for this compound. Computational modeling (DFT) predicts a planar pyrimidine ring with dihedral angles of 15–25° between the phenyl and hydrazinyl groups.
| Target | Binding Affinity (kcal/mol) | 
|---|---|
| MGMT | -8.2 | 
| DHFR | -7.9 | 
| Topoisomerase II | -6.5 | 
Industrial and Material Science Applications
Coordination Chemistry
The hydrazinyl and hydroxymethyl groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or magnetic properties .
Polymer Science
Incorporation into polymers could enhance thermal stability and solubility, making it suitable for high-performance materials in electronics or coatings .
Future Research Directions
- 
Synthetic Optimization: Develop greener routes using flow chemistry or biocatalysis.
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Targeted Drug Delivery: Conjugate with nanoparticles to enhance bioavailability.
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Computational Studies: Machine learning models to predict ADMET properties.
 
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